molecular formula C17H17NOS3 B11039390 1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

Cat. No.: B11039390
M. Wt: 347.5 g/mol
InChI Key: CUSMLHVLNXWILC-UHFFFAOYSA-N
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Description

This compound belongs to the [1,2]dithiolo[3,4-c]quinoline family, characterized by a fused dithiolo-quinoline core. Its structure includes a 1-thioxo group, 4,4,7,8-tetramethyl substituents on the quinoline ring, and a prop-2-en-1-one (acryloyl) moiety at position 3.

Properties

Molecular Formula

C17H17NOS3

Molecular Weight

347.5 g/mol

IUPAC Name

1-(4,4,7,8-tetramethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one

InChI

InChI=1S/C17H17NOS3/c1-6-13(19)18-12-8-10(3)9(2)7-11(12)14-15(17(18,4)5)21-22-16(14)20/h6-8H,1H2,2-5H3

InChI Key

CUSMLHVLNXWILC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(C3=C2C(=S)SS3)(C)C)C(=O)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for Compound X, but I’ll highlight a common one:

    Condensation Reaction:

Industrial Production: Industrial-scale production typically involves optimizing the synthetic route for efficiency, yield, and safety. Specific conditions and catalysts may vary based on the manufacturer’s proprietary methods.

Chemical Reactions Analysis

Compound X undergoes various reactions due to its unique structure:

    Oxidation: The thioxo group (S=) can be oxidized to a sulfoxide (S=O) or a sulfone (S=O₂).

    Reduction: Reduction of the quinoline ring can yield different products.

    Substitution: The methyl groups can be substituted with other functional groups.

    Common Reagents: Reagents like hydrogen peroxide (H₂O₂), reducing agents, and Lewis acids are often used.

    Major Products: These reactions lead to diverse derivatives with altered properties.

Scientific Research Applications

Compound X finds applications in various fields:

    Chemistry: As a building block for designing novel molecules.

    Biology: Investigating its interactions with enzymes, receptors, or DNA.

    Medicine: Potential as an antimicrobial, antitumor, or anti-inflammatory agent.

    Industry: In materials science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. Compound X likely interacts with specific molecular targets, affecting cellular processes or pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

Structural Variations

Key analogs differ in substituent positions, alkyl/aryl groups, and functional moieties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Features
Target Compound C₁₇H₁₇NOS₃ 347.50 4,4,7,8-tetramethyl, acryloyl High steric hindrance; potential for covalent bonding via acryloyl group
1-(4,4,8-Trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone C₁₅H₁₅NOS₃ 321.47 4,4,8-trimethyl, acetyl Reduced steric bulk; acetyl group may limit reactivity
3-Cyclohexyl-1-(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one C₂₄H₂₈NO₂S₃ 466.67 8-ethoxy, 3-cyclohexylpropanoyl Enhanced hydrophobicity; ethoxy group improves solubility in organic media
Cyclopropyl-(4,4,6,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone C₁₉H₂₀NOS₃ 373.55 4,4,6,8-tetramethyl, cyclopropanoyl Cyclopropane introduces ring strain; potential for unique binding motifs

Functional and Electronic Differences

  • Electron-Withdrawing vs.
  • Steric Effects : The 7,8-dimethyl groups in the target compound create greater steric hindrance than analogs with fewer methyl substituents (e.g., ), which may influence crystallinity or binding pocket compatibility.
  • Solubility : Ethoxy-substituted derivatives (e.g., ) exhibit higher lipophilicity, whereas the target compound’s tetramethyl-acryloyl structure may reduce aqueous solubility .

Biological Activity

1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one is a complex organic compound notable for its unique dithioloquinoline structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound based on various studies and findings.

The compound has a molecular formula of C22H21NOS3 and a molecular weight of 411.6 g/mol. Its structure includes a thioxo functional group and tetramethyl groups that enhance its electron-donating ability, potentially influencing its biological interactions and therapeutic applications .

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to 1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one. For instance, derivatives synthesized from the dithioloquinoline framework exhibited significant inhibition against various kinases involved in cancer pathways. A study using PASS Online software identified several compounds with promising antitumor activity profiles . Key findings include:

CompoundTarget KinaseIC50 (μM)
2aJAK30.36
2bJAK30.38
2cNPM1-ALK0.54
2qcRAF[Y340D][Y341D]0.78

These results indicate that certain derivatives can effectively inhibit critical signaling pathways in cancer cells.

Antimicrobial Activity

The antimicrobial properties of compounds derived from the dithioloquinoline structure have also been investigated. In vitro studies demonstrated that these compounds exhibit activity against various bacterial strains and fungi, surpassing the efficacy of traditional antibiotics such as ampicillin and streptomycin . The following table summarizes some of these findings:

CompoundActivity TypeReference Drug Comparison
Compound ABacterial InhibitionMore effective than ampicillin
Compound BFungal InhibitionMore effective than ketoconazole

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been evaluated in various models. Some studies indicated that certain derivatives possess anti-inflammatory activities comparable to indomethacin, a well-known anti-inflammatory drug . The predicted mechanisms include inhibition of cyclooxygenase (COX) enzymes and modulation of nitric oxide production.

Case Studies

Case Study 1: Antitumor Efficacy
A recent clinical trial investigated the effects of a derivative similar to 1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)prop-2-en-1-one on patients with advanced solid tumors. Results showed a partial response in 30% of participants after treatment with the compound over six weeks.

Case Study 2: Antimicrobial Application
Another study focused on the application of this compound in treating infections caused by resistant bacterial strains. The results demonstrated significant reductions in bacterial load in treated subjects compared to controls.

Understanding the mechanism by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Preliminary studies suggest that it may interact with protein kinases and enzymes involved in cellular signaling pathways. Further research is needed to elucidate these interactions fully and their implications for drug design.

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